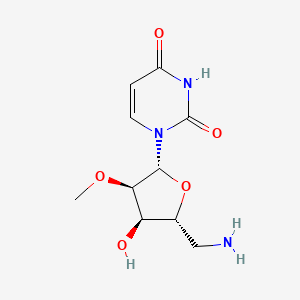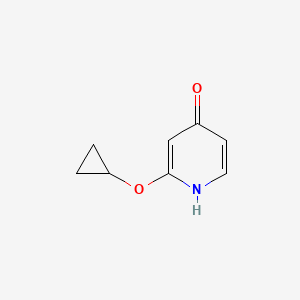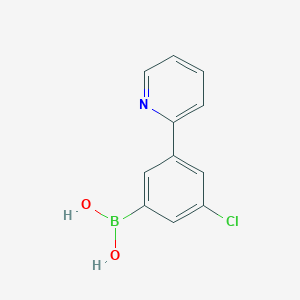
3-(Pyridin-2-yl)-5-chlorophenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyridin-2-yl)-5-chlorophenylboronic acid: is a boronic acid derivative that contains a pyridine ring and a chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)-5-chlorophenylboronic acid typically involves the following steps:
-
Halogen-Metal Exchange and Borylation: : The general procedure for synthesizing pyridinylboronic acids involves halogen-metal exchange followed by borylation. For instance, a halogenated pyridine derivative can undergo a reaction with an organolithium reagent to form a lithium intermediate, which is then treated with a boron-containing reagent to yield the boronic acid .
-
Suzuki-Miyaura Coupling: : Another common method involves the Suzuki-Miyaura coupling reaction, where a halogenated pyridine derivative reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This method is widely used due to its efficiency and versatility .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
化学反应分析
Types of Reactions
3-(Pyridin-2-yl)-5-chlorophenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(Pyridin-2-yl)-5-hydroxyphenylboronic acid.
Reduction: Formation of 3-(Pyridin-2-yl)-5-chlorophenylborane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(Pyridin-2-yl)-5-chlorophenylboronic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
作用机制
The mechanism of action of 3-(Pyridin-2-yl)-5-chlorophenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The pyridine and chlorophenyl groups contribute to the compound’s binding affinity and specificity for its targets .
相似化合物的比较
Similar Compounds
3-(Pyridin-2-yl)phenylboronic acid: Lacks the chlorine atom, which may affect its reactivity and binding properties.
5-Chloro-2-(pyridin-2-yl)phenylboronic acid: Similar structure but with different substitution patterns, leading to variations in chemical behavior and applications.
Uniqueness
3-(Pyridin-2-yl)-5-chlorophenylboronic acid is unique due to the presence of both the pyridine ring and the chlorophenyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its versatility and potential for various applications in research and industry .
属性
分子式 |
C11H9BClNO2 |
|---|---|
分子量 |
233.46 g/mol |
IUPAC 名称 |
(3-chloro-5-pyridin-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H9BClNO2/c13-10-6-8(5-9(7-10)12(15)16)11-3-1-2-4-14-11/h1-7,15-16H |
InChI 键 |
XPOYEMSOTVDOOH-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1)Cl)C2=CC=CC=N2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


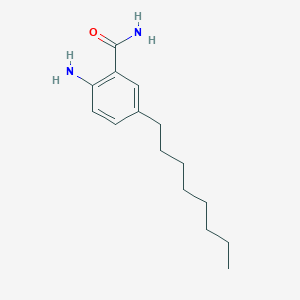

![2-[3-cyano-6-(3-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide](/img/structure/B13655925.png)
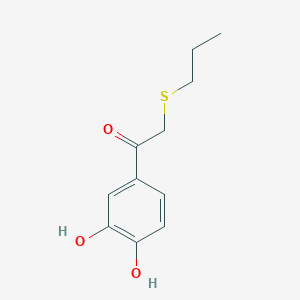
![3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B13655927.png)
![7-Chloro-3-iodo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13655933.png)
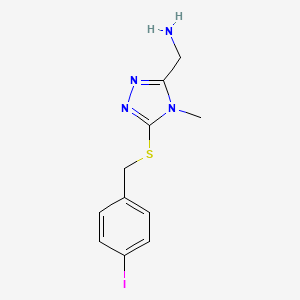
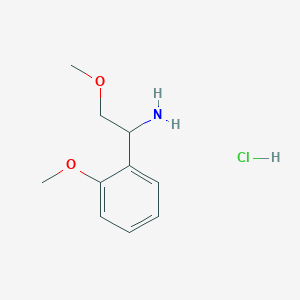
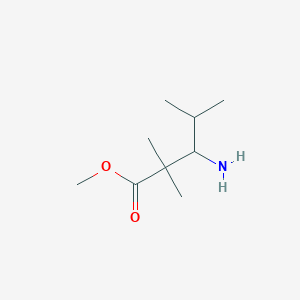
![3-(4-Fluoropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13655948.png)
![6-(Bromomethyl)thieno[2,3-d]pyrimidine](/img/structure/B13655956.png)
